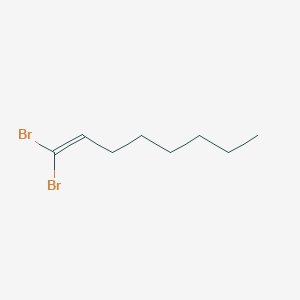

1-Octene, 1,1-dibromo-

Description

Significance of Geminal Dibromoalkenes in Organic Synthesis and Chemical Research

Geminal dibromoalkenes, characterized by two bromine atoms on the same carbon of a double bond (a gem-dibromide), are highly versatile building blocks in organic synthesis. wikipedia.orgnih.gov Their importance stems from their ability to participate in a wide array of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn

These compounds are key precursors for the synthesis of terminal alkynes through reactions like the Corey-Fuchs reaction. rsc.orgsynarchive.comjk-sci.com This transformation involves the reaction of an aldehyde with a phosphorus ylide generated from carbon tetrabromide and triphenylphosphine (B44618) to create the gem-dibromoalkene, which is then treated with a strong base to yield a terminal alkyne. jk-sci.comwikipedia.orgchemeurope.com Furthermore, by carefully selecting the base, the reaction can often be stopped at the 1-bromoalkyne stage, providing another useful functional group for further chemical modification. wikipedia.orgchemeurope.com

Geminal dibromoalkenes are also extensively used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. rsc.orgacs.org These reactions allow for the stereoselective formation of polysubstituted alkenes and conjugated enynes, which are important structural motifs in many natural products and functional materials. acs.org For instance, the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes can stereoselectively produce (Z)-1-bromo-1-alkenes, which can then be used in subsequent coupling reactions. acs.org Their reactivity also extends to the synthesis of various heterocyclic compounds and fused aromatic rings. sioc-journal.cnresearchgate.net The two geminal halogen atoms enhance the reactivity of metal complexes, facilitating these cross-coupling reactions. rsc.org

Historical Overview of Research on 1,1-Dibromo-1-alkenes

The study of 1,1-dibromo-1-alkenes gained significant momentum with the development of reliable synthetic methods. A landmark in this area is the Corey-Fuchs reaction, established in 1972 by E.J. Corey and P.L. Fuchs. rsc.orgsynarchive.com This two-step protocol provided a general and high-yielding method to convert aldehydes into terminal alkynes via a 1,1-dibromo-1-alkene intermediate. rsc.orgjk-sci.com The initial discovery of forming 1,1-dibromoolefins using phosphine-dibromomethylenes was made by Desai, McKelvie, and Ramirez. wikipedia.org The second step of this process, the conversion of the dibromoolefin to an alkyne, is known as the Fritsch–Buttenberg–Wiechell rearrangement. wikipedia.org

Prior to and following this development, research focused on the fundamental reactivity of these compounds. Early studies explored their reactions with organometallic reagents and their potential in elimination reactions to form alkynes. The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, a field recognized with the 2010 Nobel Prize in Chemistry, greatly expanded the synthetic utility of 1,1-dibromo-1-alkenes. rsc.org Researchers began to systematically investigate their use in reactions like the Stille and Suzuki couplings, developing conditions to control the stereochemical outcome and to selectively form either substituted alkenes or internal alkynes. acs.org These advancements solidified the role of 1,1-dibromo-1-alkenes as indispensable tools in the construction of complex organic molecules.

Scope and Objectives of Current Academic Inquiry into 1-Octene, 1,1-dibromo-

Current academic research on 1-Octene, 1,1-dibromo- and related compounds is focused on expanding their synthetic applications and developing more efficient and selective reaction methodologies. A significant area of investigation involves its use in novel cross-coupling reactions to create complex molecular architectures. For example, research has demonstrated that 1,1-dibromoalkenes can undergo highly selective cross-coupling with alkynylaluminums to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. nih.gov

Another research thrust is the development of new catalytic systems that are more environmentally benign and atom-economical. This includes the use of copper-mediated couplings, which offer an alternative to palladium catalysis for certain transformations, such as the synthesis of ynamides from 1,1-dibromo-1-alkenes and nitrogen nucleophiles. ulb.ac.be There is also interest in catalyst-free reactions, such as the synthesis of (Z)-2-bromovinyl sulfides and amines by reacting 1,1-dibromo-1-alkenes with thiols and amines. researchgate.net

Furthermore, the precise reactivity of the two C-Br bonds is being exploited to achieve diheterofunctionalization, where two different functional groups are installed in a single operation. wiley.com The overarching goal of these studies is to harness the unique reactivity of 1-Octene, 1,1-dibromo- to streamline the synthesis of valuable organic compounds, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Interactive Data Table: Properties of 1-Octene, 1,1-dibromo-

This table summarizes key identifiers and computed properties for the compound.

| Property | Value | Source(s) |

| IUPAC Name | 1,1-dibromooct-1-ene | vulcanchem.com |

| CAS Number | 73383-25-2 | guidechem.com |

| Molecular Formula | C₈H₁₄Br₂ | vulcanchem.comguidechem.com |

| Molecular Weight | 270.00 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 267.94623 Da | vulcanchem.comguidechem.com |

| SMILES Notation | CCCCCCC=C(Br)Br | vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

73383-25-2 |

|---|---|

Molecular Formula |

C8H14Br2 |

Molecular Weight |

270.00 g/mol |

IUPAC Name |

1,1-dibromooct-1-ene |

InChI |

InChI=1S/C8H14Br2/c1-2-3-4-5-6-7-8(9)10/h7H,2-6H2,1H3 |

InChI Key |

PHBMJDSRZYQBPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Octene, 1,1 Dibromo Analogues

Carbon-Carbon Bond Formation Reactions

The geminal dibromoalkene moiety is a key functional group for constructing new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions.

Cross-coupling reactions of 1,1-dibromo-1-alkenes provide a powerful tool for the synthesis of stereodefined trisubstituted alkenes. nih.gov These reactions often proceed in a stepwise manner, allowing for the sequential substitution of the two bromine atoms. nih.gov

The Stille reaction, which couples organostannanes with organic halides, is a valuable method for the functionalization of 1,1-dibromo-1-alkenes. acs.org The reaction conditions can be tuned to selectively yield either (Z)-bromoalkenes or internal alkynes. acs.orgnih.gov When the reaction is performed in nonpolar solvents like toluene (B28343) or 1,4-dioxane (B91453) with tris(2-furyl)phosphine (TFP) as the ligand, (Z)-bromoalkenes are formed with high stereospecificity and in good to excellent yields for many substrates. acs.orgnih.gov However, this method is less effective for 2-aryl-1,1-dibromo-1-alkenes that have electron-donating groups at the ortho or para positions. acs.org

This methodology has been successfully applied to the one-pot synthesis of stereospecifically trisubstituted alkenes. acs.orgnih.gov For instance, the initial Stille coupling to form the (Z)-bromoalkene can be followed by a subsequent coupling reaction to replace the remaining bromine atom. acs.org

Conversely, conducting the Stille reaction in a highly dipolar solvent such as DMF leads to the formation of internal alkynes. nih.gov The reactivity of the organostannane and the choice of ligand are crucial in determining the product outcome. Less reactive organostannanes, like phenylstannane, favor the formation of alkynes. nih.gov More reactive organostannanes, such as vinyl or furylstannanes, require a very electron-rich ligand like tris(4-methoxyphenyl)phosphine (B1294419) to promote alkyne formation. nih.gov This approach offers a general and mild method for synthesizing internal alkynes in high yields. acs.orgnih.gov

Table 1: Selected Examples of Stille Coupling Reactions of 1,1-Dibromo-1-alkenes nih.gov

| 1,1-Dibromo-1-alkene | Organostannane | Ligand | Solvent | Product(s) | Yield(s) (%) |

| 1,1-dibromo-2-phenylethene | (E)-tributyl(2-phenylethenyl)stannane | TFP | Toluene | (Z)-1-bromo-1,4-diphenyl-1,3-butadiene | 85 |

| 1,1-dibromo-2-phenylethene | tributyl(vinyl)stannane | TFP | Toluene | (Z)-1-bromo-1-phenyl-1,3-butadiene | 91 |

| 1,1-dibromo-2-phenylethene | tributyl(phenyl)stannane | TFP | Toluene | (Z)-1-bromo-1,2-diphenylethene | 88 |

| 1,1-dibromo-2-phenylethene | tributyl(2-furyl)stannane | TFP | Toluene | (Z)-1-bromo-1-phenyl-2-(2-furyl)ethene | 82 |

| 1,1-dibromo-2-phenylethene | tributyl(phenyl)stannane | Tris(4-methoxyphenyl)phosphine | DMF | 1,2-diphenylethyne | 95 |

| 1,1-dibromo-2-phenylethene | tributyl(vinyl)stannane | Tris(4-methoxyphenyl)phosphine | DMF | 1-phenyl-1,3-butadiyne | 87 |

TFP = tris(2-furyl)phosphine; DMF = N,N-dimethylformamide

Palladium-catalyzed carbopalladation reactions of 1,1-dibromoalkenes have emerged as a powerful strategy for the synthesis of complex molecular architectures. These reactions often proceed through a domino or cascade mechanism, allowing for the formation of multiple bonds in a single operation. nih.govresearchgate.net

One notable application is the three-component coupling of 1,1-dibromoalkenes, vinylzinc chloride, and soft nucleophiles to synthesize 1,3-disubstituted allenes. nih.gov This process is catalyzed by a palladium/Xantphos system and involves a sequential cross-coupling reaction followed by an allylic substitution. nih.gov The initial step involves the regioselective cross-coupling of the 1,1-dibromoalkene with vinylzinc chloride to form a bromodiene intermediate. nih.gov This intermediate then undergoes a palladium-catalyzed reaction with a soft nucleophile to generate the allenic product. nih.gov

Another elegant example is the palladium-catalyzed domino carbopalladation-cyclization of internal alkynes with hindered Grignard reagents, which can be directed to form either substituted indenes or cis-stilbenoid hydrocarbons by controlling the reaction conditions. nih.gov While not directly involving 1,1-dibromo-1-alkenes as starting materials, the proposed mechanism for the formation of cis-stilbenes from trans-1,2-dibromoalkenes suggests the in situ formation of an alkyne intermediate, highlighting the relevance of carbopalladation of alkyne-like species derived from dihaloalkenes. nih.gov

Furthermore, palladium-catalyzed tandem carbopalladation-cross-coupling reactions have been developed to prepare stereodefined exocyclic alkenes. clockss.org These reactions demonstrate the versatility of carbopalladation in generating vinylpalladium(II) intermediates that can be trapped by various coupling partners. nih.gov

1,1-Dibromo-1-alkenes are valuable precursors for annulation and ring-forming reactions, leading to the construction of cyclic and polycyclic systems. sioc-journal.cn The Robinson annulation, a classic ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.org While the classical Robinson annulation utilizes α,β-unsaturated ketones and enolates, the underlying principles of sequential bond formation are relevant to the reactivity of 1,1-dibromoalkene derivatives. libretexts.org

More directly, palladium-catalyzed tandem Stille reactions and subsequent annulation of methyl 2-(2',2'-dibromovinyl)benzoates have been utilized to synthesize isocoumarins. acs.org Similarly, palladium-catalyzed domino reactions of 1-(2,2-dibromovinyl)-2-alkynylbenzene with arylboronic acids provide an efficient route to 1-methyleneindenes. researchgate.net

Copper-catalyzed reactions of gem-dibromovinylanilides and sulfonamides can lead to the synthesis of 2-amidoindoles and indolo[1,2-a]quinazolines through a cyclization process. researchgate.netacs.org Additionally, the reaction of 2-(gem-dibromovinyl)phenols or thiophenols with organosilanes, promoted by a base, can yield 2-arylbenzofurans and 2-arylbenzothiophenes, respectively. researchgate.net

Cross-Coupling Reactions Involving the Geminal Dibromoalkene Moiety

Stille Coupling Reactions with 1,1-Dibromo-1-alkenes

Heteroatom Bond Formations (C-N, C-O, C-P, C-S)

The versatility of 1,1-dibromo-1-alkenes extends to the formation of bonds with various heteroatoms, providing access to a wide range of functionalized molecules. sioc-journal.cn

1,1-Dibromo-1-alkenes can undergo nucleophilic substitution reactions with a variety of heteroatom nucleophiles. researchgate.net For instance, the reaction of 1,1-dibromo-1-alkenes with thiols and amines in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) affords (Z)-2-bromovinyl sulfides and (Z)-2-bromovinyl amines, respectively, in a regio- and stereoselective manner. researchgate.net These products can be further functionalized through cross-coupling reactions to generate trisubstituted alkenes. researchgate.net

Copper-mediated coupling reactions have also been developed for the synthesis of ynamides from 1,1-dibromo-1-alkenes and nitrogen nucleophiles under mild conditions. nih.gov Furthermore, copper-catalyzed direct alkynylation of azoles with 1,1-dibromo-1-alkenes serves as an efficient method to produce diverse alkynyl heterocycles. acs.org

Oxidative Addition Reactions of 1,1-Dibromo-1-alkenes

The oxidative addition of palladium(0) complexes to 1,1-dibromo-1-alkenes is a pivotal step in many carbon-carbon bond-forming reactions. The two halogen atoms attached to the same vinylic carbon render these molecules more reactive towards oxidative addition compared to their monohalo-olefin counterparts. sioc-journal.cn This heightened reactivity facilitates a variety of subsequent coupling reactions. sioc-journal.cnsioc-journal.cn

The stereoselectivity of the oxidative addition is a crucial aspect. Research has shown that the insertion of a Pd(0) species often occurs stereoselectively into the carbon-bromine bond that is trans to the substituent on the adjacent carbon. acs.org This initial step is then typically followed by transmetalation and reductive elimination to yield the final product. acs.org

For instance, the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes using tributyltin hydride (Bu₃SnH) proceeds stereoselectively to produce (Z)-1-bromo-1-alkenes. acs.org This selectivity is attributed to the preferential insertion of the palladium catalyst into the C-Br bond that is trans to the neighboring alkyl or aryl group. acs.org

In the context of Stille reactions, the oxidative addition of a palladium(0) complex to a 1,1-dibromo-1-alkene is the initiating step. The choice of ligands and solvents significantly influences the outcome of these reactions. For example, using tris(2-furyl)phosphine (TFP) as a ligand in toluene or 1,4-dioxane leads to the stereospecific formation of (Z)-bromoalkenes. acs.orgnih.gov However, when the reaction is conducted in a highly polar solvent like dimethylformamide (DMF), a mixture of monobromides and internal alkynes can be formed. acs.orgnih.gov

The nature of the substituents on the 1,1-dibromo-1-alkene can also affect the efficiency of the oxidative addition and subsequent reactions. For example, 2-aryl-1,1-dibromo-1-alkenes bearing electron-donating groups, such as a methoxy (B1213986) group, may result in lower yields in Stille couplings. acs.orgnih.gov

Rearrangement Reactions and Transformations

Following the initial oxidative addition, the resulting organopalladium intermediates can undergo various rearrangements and transformations. One notable transformation is the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, which can occur when 1,1-dihaloalkenes are treated with strong bases like organolithium reagents. sioc-journal.cn This rearrangement leads to the formation of alkynes.

In palladium-catalyzed reactions, the initially formed vinylic palladium species can participate in a cascade of reactions, including intramolecular insertions and cyclizations. For example, 1,1-dibromo-1-alkenes containing an additional C=C bond can undergo a bicyclic carbopalladation process to form fused bicyclic compounds. researchgate.net This process involves a sequence of oxidative addition, cyclic carbopalladation, and β-elimination. researchgate.net

Furthermore, the reaction of 1,1-dibromo-1-alkenes with metal reagents can lead to α-elimination, forming alkylidene carbenes. These carbenes can then undergo subsequent reactions such as 1,2-migration or 1,5-C-H insertion. researchgate.net

Reaction Mechanisms and Intermediates

Alpha-Dehalopalladation and Vinylic Carbene Intermediates

Under specific conditions, the reaction of 1,1-dibromo-1-alkenes with palladium(0) complexes can proceed through an α-dehalopalladation mechanism. This pathway leads to the formation of vinylic carbene intermediates. researchgate.net For instance, the reaction of 1,1-dibromo-2,2-diphenylethene or 1,1-dibromo-2-phenylpropene with a stoichiometric amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) results in the formation of 1,2-diphenylacetylene and 1-phenylpropyne, respectively. researchgate.net This outcome strongly suggests the involvement of vinylic carbene intermediates generated via α-dehalopalladation. researchgate.netdp.tech

However, this α-dehalopalladation pathway is not always dominant. In cases where the 1,1-dihalo-1-alkene substrate contains an additional double bond positioned for cyclic carbopalladation, this intramolecular cyclization can occur much faster than α-dehalopalladation. researchgate.net This competition between pathways highlights the influence of substrate structure on the reaction mechanism.

Stepwise Oxidative Addition-Cyclic Carbopalladation-Beta-Elimination Mechanisms

For 1,1-dibromo-1-alkenes that possess an appropriately positioned internal double bond, a stepwise mechanism involving oxidative addition, cyclic carbopalladation, and β-elimination is often observed. researchgate.net This sequence provides an efficient route to fused bicyclic systems. researchgate.net

The process begins with the oxidative addition of a palladium(0) catalyst to the 1,1-dibromo-1-alkene. researchgate.net The resulting vinylic palladium intermediate then undergoes an intramolecular carbopalladation, where the vinylic palladium moiety adds across the nearby double bond to form a new ring. researchgate.net The final step is a β-hydride elimination, which regenerates the double bond and releases the palladium catalyst, completing the catalytic cycle. researchgate.net Evidence for this stepwise mechanism has been obtained by isolating monocyclic intermediates, which upon further reaction under the same conditions, are converted to the final bicyclic product. researchgate.net

Influence of Ligands and Solvents on Reaction Pathways

The choice of ligands and solvents plays a critical role in directing the reaction pathways of 1,1-dibromo-1-alkenes. acs.orgacs.org The electronic and steric properties of the ligand can influence the rate and selectivity of the oxidative addition and subsequent steps.

In palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes, triphenylphosphine (B44618) has been identified as an effective ligand. acs.org A variety of solvents can be employed, although ethanol, acetic acid, and chloroform (B151607) are generally excluded. acs.org

For Stille reactions, the ligand and solvent combination is crucial for product selectivity. acs.orgnih.gov Using a less coordinating solvent like toluene or 1,4-dioxane with tris(2-furyl)phosphine (TFP) as the ligand favors the formation of (Z)-bromoalkenes. acs.orgnih.gov In contrast, a highly dipolar solvent such as dimethylformamide (DMF) can promote the formation of internal alkynes. acs.orgnih.gov In some cases, for more reactive organostannanes, a very electron-rich ligand like tris(4-methoxyphenyl)phosphine is required to favor alkyne formation. acs.org

In copper-catalyzed reactions of 1,1-dibromo-1-alkenes with amides, the solvent can determine the product outcome. For example, using dioxane as the solvent can lead to the formation of ynamides, while employing toluene can result in ketene (B1206846) N,N-acetals. nih.gov

The following table summarizes the influence of ligands and solvents on the products of reactions involving 1,1-dibromo-1-alkenes:

| Reaction Type | Catalyst/Ligand | Solvent | Major Product(s) |

| Stille Coupling | Pd(0)/Tris(2-furyl)phosphine (TFP) | Toluene or 1,4-Dioxane | (Z)-Bromoalkenes acs.orgnih.gov |

| Stille Coupling | Pd(0)/Various Ligands | Dimethylformamide (DMF) | Monobromides and/or Internal Alkynes acs.orgnih.gov |

| Stille Coupling | Pd(0)/Tris(4-methoxyphenyl)phosphine | Dimethylformamide (DMF) | Internal Alkynes (with reactive organostannanes) acs.org |

| Hydrogenolysis | Pd(0)/Triphenylphosphine | Various (excluding EtOH, AcOH, CHCl₃) | (Z)-1-Bromo-1-alkenes acs.org |

| Amidation | Cu(I)/Diamine | Dioxane | Ynamides nih.gov |

| Amidation | Cu(I)/Diamine | Toluene | Ketene N,N-acetals nih.gov |

| Suzuki Coupling | Pd(0)/Tris(2-furyl)phosphine (TFP) | 1,4-Dioxane/aq. Na₂CO₃ | (Z)-1-Aryl(alkenyl)-1-bromo-1-alkenes researchgate.net |

Derivatization Strategies for 1 Octene, 1,1 Dibromo in Chemical Research

Derivatization for Analytical Enhancement and Detection

While specific studies focusing exclusively on the analytical derivatization of 1-Octene, 1,1-dibromo- are not prevalent in the reviewed literature, the principles of derivatization for analytical enhancement are well-established for various classes of compounds, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Derivatization is a chemical modification process designed to convert an analyte into a new compound with properties more suitable for a given analytical technique. mdpi-res.com This often involves improving volatility, increasing thermal stability, or introducing a specific structural feature that enhances ionization efficiency and produces characteristic mass spectral fragmentation patterns. mdpi.com

For a compound like 1-Octene, 1,1-dibromo-, which is already relatively volatile, derivatization might be employed to introduce functional groups that lead to more predictable and structurally informative fragmentation upon electron ionization in a mass spectrometer. Although it can be analyzed directly by GC-MS, producing a molecular ion peak at m/z 270 with a characteristic bromine isotope pattern, derivatization could serve to confirm its structure or detect it in complex matrices. vulcanchem.com

General derivatization strategies that could theoretically be applied include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. nih.gov While 1-Octene, 1,1-dibromo- lacks active hydrogens, its synthetic derivatives (e.g., alcohols or thiols formed from it) would be prime candidates for silylation to improve their GC-MS analysis.

Microwave-Accelerated Derivatization (MAD): This technique can significantly shorten reaction times compared to traditional thermal methods. nih.gov For instance, the derivatization of steroids using MSTFA can be completed in one minute using microwave assistance, compared to over 30 minutes with conventional heating. nih.gov Such rapid methods could be adapted for derivatives of 1-Octene, 1,1-dibromo-.

The primary goal of such derivatization would be to create a product with enhanced chromatographic properties and mass spectrometric responses, facilitating unambiguous identification and quantification. mdpi.com

Synthetic Derivatization for Functional Group Interconversion and Complex Molecule Synthesis

The synthetic utility of 1-Octene, 1,1-dibromo- lies in its capacity to undergo a wide array of chemical transformations, serving as a key building block for more complex molecules. The gem-dibromoalkene moiety is a precursor to various functional groups, most notably alkynes, and participates in numerous coupling reactions. sioc-journal.cn

Functional Group Interconversion:

A primary transformation of 1,1-dibromoalkenes is their conversion to terminal or internal alkynes. This can be achieved through several methods, including tandem elimination-hydrodebromination-cross-coupling reactions or via a Fritsch–Buttenberg–Wiechell (FBW) rearrangement. organic-chemistry.orgrsc.org For example, treatment with sodium sulfide (B99878) (Na₂S) provides a facile route to terminal alkynes under mild, open-flask conditions. rsc.org

Table 1: Selected Functional Group Interconversions of 1,1-Dibromoalkenes

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

gem-Dibromoalkene |

Na₂S·9H₂O, DMSO, 20/40 °C | Terminal Alkyne | rsc.org |

gem-Dibromoalkene |

Arylboronic acid, CuI, K₃PO₄, EtOH | 1,2-Disubstituted Acetylene | researchgate.net |

gem-Dibromoalkene |

Pd(OAc)₂, DBU, Halobenzene | Internal Alkyne | organic-chemistry.org |

gem-Dibromoalkene |

Elemental Sulfur, Amine, Water | Thioamide | nih.gov |

Complex Molecule Synthesis:

1-Octene, 1,1-dibromo- and related gem-dibromoalkenes are valuable substrates in cross-coupling reactions for the construction of complex carbon skeletons. The Stille reaction, for instance, allows for the stereospecific synthesis of (Z)-bromoalkenes or trisubstituted alkenes by reacting the dibromoalkene with organostannanes in the presence of a palladium catalyst. acs.org The outcome of the reaction can be controlled by the choice of solvent and ligand. acs.org

Furthermore, these compounds can participate in cascade or domino reactions to rapidly build molecular complexity. A notable example is the synthesis of 3-aryl-2,4-disulfonyl-1H-pyrroles through a cascade sulfonylation/[2+3]-cycloaddition reaction with arylsulfonyl methyl isocyanides. rsc.org Another powerful transformation is the cesium carbonate-mediated vicinal thiosulfonylation with thiosulfonates, which yields (E)-1,2-thiosulfonylethenes with high stereoselectivity. wiley.com These reactions demonstrate the ability to form multiple new bonds and complex heterocyclic or stereodefined structures from the relatively simple 1,1-dibromoalkene precursor.

Table 2: Application of 1,1-Dibromoalkenes in Complex Molecule Synthesis

| Reaction Type | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| Stille Coupling | Organostannane, Pd catalyst, TFP, Toluene (B28343) | (Z)-Bromoalkenes / Trisubstituted Alkenes | acs.org |

| Cascade Reaction | Arylsulfonyl methyl isocyanide, Cs₂CO₃, DMSO, 100 °C | 2,4-Disulfonylpyrroles | rsc.org |

| Thioamidation | Elemental Sulfur, Amine, Aqueous Medium | Thioamides | nih.gov |

| Vicinal Thiosulfonylation | Thiosulfonate, Cs₂CO₃, DMF, 90 °C | (E)-1,2-Thiosulfonylethenes | wiley.com |

| Domino Synthesis | Triarylbismuths, Pd catalyst | Disubstituted Alkynes | researchgate.net |

Spectroscopic Characterization Methodologies Applied to 1 Octene, 1,1 Dibromo

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms in 1-octene, 1,1-dibromo- can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 1-octene, 1,1-dibromo-, the vinylic proton, which is the hydrogen attached to the second carbon of the double bond (C=CH), is expected to appear as a triplet in the downfield region, typically around δ 5.5–6.0 ppm. vulcanchem.com This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atoms and the double bond. The alkyl chain protons would produce signals in the more upfield region, generally between δ 0.8 and 1.5 ppm. vulcanchem.com The terminal methyl group (CH₃) would likely appear as a triplet around δ 0.9 ppm, while the methylene (B1212753) (CH₂) groups would show more complex multiplets.

Table 1: Predicted ¹H NMR Data for 1-Octene, 1,1-dibromo-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| =CH- | 5.5 - 6.0 | Triplet (t) |

| -CH₂- (adjacent to C=C) | ~2.2 | Multiplet (m) |

| -(CH₂)₅- | 1.2 - 1.5 | Multiplet (m) |

| -CH₃ | ~0.9 | Triplet (t) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-octene, 1,1-dibromo-, the carbon atom of the dibrominated double bond (C(Br)₂) is expected to have a chemical shift in the range of δ 80-90 ppm. The second carbon of the double bond (=CH) would likely appear further downfield, around δ 135-145 ppm. The sp³ hybridized carbons of the octyl chain would resonate in the upfield region, typically from δ 14 to 35 ppm.

Table 2: Predicted ¹³C NMR Data for 1-Octene, 1,1-dibromo-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C(Br)₂ | 80 - 90 |

| =CH- | 135 - 145 |

| -CH₂- (adjacent to C=C) | ~30 - 35 |

| -(CH₂)₅- | ~22 - 32 |

| -CH₃ | ~14 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-octene, 1,1-dibromo-, key vibrational modes would include the C=C double bond stretch and C-H stretches. The C=C stretching vibration for an alkene typically appears in the region of 1600-1675 cm⁻¹. wpmucdn.com The stretching of the vinylic C-H bond is expected around 3000-3100 cm⁻¹. wpmucdn.com The presence of the C-Br bonds would also give rise to characteristic stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for 1-Octene, 1,1-dibromo-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C | Stretch | 1600 - 1675 |

| =C-H | Stretch | 3000 - 3100 |

| C-H (alkyl) | Stretch | 2850 - 3000 |

| C-Br | Stretch | < 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-octene, 1,1-dibromo-, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 270 g/mol . vulcanchem.com A characteristic feature would be the isotopic pattern of bromine. Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion peak will appear as a cluster of peaks. The [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms. vulcanchem.com Common fragmentation patterns would involve the loss of bromine atoms and cleavage of the alkyl chain.

Table 4: Expected Mass Spectrometry Data for 1-Octene, 1,1-dibromo-

| Ion | m/z (approximate) | Description |

| [C₈H₁₄Br₂]⁺ | 270 | Molecular ion (M⁺) |

| [C₈H₁₄Br₂]⁺ | 272 | Isotopic peak (M+2⁺) |

| [C₈H₁₄Br₂]⁺ | 274 | Isotopic peak (M+4⁺) |

| [C₈H₁₄Br]⁺ | 191 | Loss of one bromine atom |

| [C₆H₁₃]⁺ | 85 | Cleavage of the alkyl chain |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple alkenes, like 1-octene, typically exhibit a π → π* transition. For 1-octene, this absorption occurs at approximately 177 nm. amazonaws.com The presence of the two bromine atoms in 1-octene, 1,1-dibromo- is expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption maximum due to the influence of the non-bonding electrons on the bromine atoms. The compound is not expected to absorb in the environmental UV spectrum (>290 nm). nih.gov

Table 5: Expected UV-Vis Absorption Data for 1-Octene, 1,1-dibromo-

| Transition | Expected λmax (nm) | Solvent |

| π → π* | > 177 | Heptane or similar non-polar solvent |

Computational Chemistry and Theoretical Studies of 1 Octene, 1,1 Dibromo

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Octene, 1,1-dibromo-, these calculations would reveal the distribution of electrons and energy levels, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) Analysis for Reactivity and Selectivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For gem-dibromoalkenes like 1-Octene, 1,1-dibromo-, DFT calculations can provide valuable insights into their chemical behavior. tongji.edu.cnresearchgate.net The reactivity of these compounds is often explored in transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net

The electronic environment of the C=C double bond is significantly influenced by the two bromine atoms. Their strong electron-withdrawing nature polarizes the π-system, making the β-carbon atom susceptible to nucleophilic attack. DFT studies on similar systems help in understanding the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov This information is crucial for predicting the regioselectivity and stereoselectivity of reactions. For instance, in reactions like the Suzuki or Sonogashira couplings, DFT can model the oxidative addition step, which is often the rate-determining and selectivity-determining step. researchgate.netacs.org

Theoretical reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, can quantify the propensity of the molecule to act as an electrophile or nucleophile. nih.gov In the case of 1-Octene, 1,1-dibromo-, the molecule would be expected to have a significant electrophilic character at the C1 position.

Table 1: Representative DFT-Calculated Properties for a Model gem-Dibromoalkene

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~2.0 D | Reflects the overall polarity of the molecule. |

Note: These are illustrative values based on calculations for similar gem-dibromoalkenes and are not specific experimental or calculated values for 1-Octene, 1,1-dibromo-.

Conformational Analysis

The long alkyl chain of 1-Octene, 1,1-dibromo- allows for a multitude of conformations due to rotation around the C-C single bonds. guidechem.com Conformational analysis, typically performed using molecular mechanics or DFT, aims to identify the low-energy conformers and the energy barriers between them. researchgate.netnih.govbenthamdirect.com

The most significant rotational barriers would be associated with the bonds closest to the rigid C=C double bond. The presence of the bulky bromine atoms would create steric hindrance, influencing the preferred spatial arrangement of the hexyl chain relative to the dibromovinyl group. The lowest energy conformer would likely adopt a staggered arrangement to minimize these steric clashes. Computational studies on substituted octene and related long-chain alkenes have shown that multiple conformers can exist within a few kcal/mol of each other, all of which may be populated at room temperature. mdpi.comijcce.ac.ir

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can provide a picture of the dynamic behavior of 1-Octene, 1,1-dibromo- over time, for instance, in a solvent or interacting with other molecules. acs.orgnih.govnih.gov While specific MD studies on this compound are not available, the methodology is well-established for haloalkanes and related molecules. morressier.comgoogle.co.uk

An MD simulation would model the movement of each atom in the molecule according to classical mechanics, allowing for the exploration of its conformational landscape and its interactions with its environment. For example, simulating 1-Octene, 1,1-dibromo- in a solvent like tetrahydrofuran (B95107) or hexane (B92381) would reveal information about solvation, diffusion, and the time-averaged distribution of conformers. Such simulations are computationally intensive but offer a powerful complement to static quantum mechanical calculations. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.net For 1-Octene, 1,1-dibromo-, this is particularly relevant for understanding its participation in various organic transformations such as cross-coupling reactions, eliminations, and additions. rsc.orgresearchgate.netwiley.com

For example, in a palladium-catalyzed Suzuki coupling, DFT calculations could be used to model the entire catalytic cycle: oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with a boronic acid, and reductive elimination to form the coupled product. researchgate.net By calculating the energy of the intermediates and transition states along the reaction coordinate, one can determine the rate-limiting step and understand how factors like the choice of ligand or solvent influence the reaction outcome. acs.org

Table 2: Illustrative Calculated Activation Energies for a Reaction of a gem-Dibromoalkene

| Reaction Step | Catalyst/Reagent | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | 15-20 |

| Dehydrohalogenation | Strong Base | 20-25 |

| Nucleophilic Addition | Organolithium Reagent | 10-15 |

Note: These are representative values to illustrate the type of data obtained from reaction pathway modeling and are not specific to 1-Octene, 1,1-dibromo-.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can aid in the characterization and identification of compounds. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of 1-Octene, 1,1-dibromo-. ijcce.ac.irresearchgate.net These calculations would be sensitive to the conformational state of the molecule, and by averaging over the Boltzmann-weighted populations of low-energy conformers, a more accurate prediction can be achieved. The predicted spectrum could then be compared with experimental data to confirm the structure.

Vibrational (IR and Raman) Spectroscopy: DFT calculations can also compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.netmdpi.com The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the theoretical model. These predictions can be invaluable for assigning the various vibrational modes of the molecule, such as the C=C stretch, C-H stretches and bends, and the C-Br stretches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.